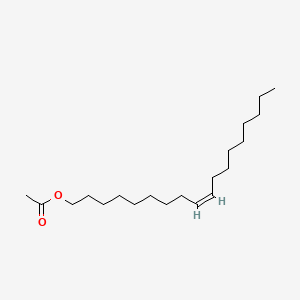
Oleyl acetate
Overview
Description
Oleyl acetate, also known as (Z)-octadec-9-en-1-yl acetate, is an acetate ester derived from oleic alcohol. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is primarily used in the fragrance and flavor industry due to its characteristic scent and is also utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleyl acetate is typically synthesized through the esterification of oleic alcohol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of oleic alcohol, which is derived from natural sources such as olive oil or other vegetable oils. The process involves the following steps:
Hydrogenation of Oleic Acid Esters: Oleic acid esters are hydrogenated to produce oleic alcohol.
Esterification: Oleic alcohol is then reacted with acetic acid or acetic anhydride in the presence of an acid catalyst to form this compound.
Purification: The crude product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Oleyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to oleic alcohol and acetic acid.
Oxidation: this compound can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: Although less common, this compound can be reduced to form oleyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Oleic alcohol and acetic acid.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Oleyl alcohol.
Scientific Research Applications
Oleyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use as a permeation enhancer in topical drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and lubricants.
Mechanism of Action
The mechanism of action of oleyl acetate varies depending on its application. In the context of topical drug delivery, this compound acts as a permeation enhancer by interacting with the lipid matrix of the stratum corneum, increasing the fluidity of the lipids and enhancing the penetration of active pharmaceutical ingredients. This interaction is facilitated by the ester functional group and the long hydrophobic chain of this compound.
Comparison with Similar Compounds
Oleyl acetate can be compared with other similar compounds such as:
Oleic Acid: The corresponding fatty acid, which is more polar and has different solubility properties.
Oleyl Alcohol: The corresponding alcohol, which is less volatile and has different applications in cosmetics and pharmaceuticals.
Oleylamine: The corresponding amine, which has different reactivity and applications in the synthesis of nanoparticles.
Uniqueness: this compound is unique due to its ester functional group, which imparts specific chemical properties such as volatility and solubility. This makes it particularly valuable in the fragrance and flavor industry, as well as in applications requiring permeation enhancement.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this versatile compound in various fields.
Properties
IUPAC Name |
[(Z)-octadec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGAZRPDUOHMAF-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025540 | |
| Record name | Oleyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow liquid; Fatty aroma with fruity undertones | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.874 (20°) | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
693-80-1 | |
| Record name | Oleyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 9-octadecenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-OCTADECENYL ACETATE, (9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1ETP025C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is oleyl acetate and how is it synthesized?
A1: this compound is a fatty acid ester primarily known for its use in insect pheromone research. It is synthesized through an esterification reaction between oleyl alcohol and acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. []
Q2: How is this compound characterized?
A2: this compound can be characterized using spectroscopic techniques like Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (¹H-NMR). These methods help confirm the structure and purity of the synthesized compound. []
Q3: What are the applications of this compound in chemical reactions?
A3: this compound, being an unsaturated ester, serves as a valuable starting material in metathesis reactions. It can undergo self-metathesis or co-metathesis with other alkenes to produce novel compounds. For instance, it can react with 3-hexene in a co-metathesis reaction. These reactions are catalyzed by metal catalysts, typically tungsten or rhenium-based complexes. []
Q4: Has this compound been investigated in any biological studies?
A4: While this compound is best known for its role in insect pheromones, it has also been studied for potential biological activity. One study explored its impact on the enzyme L-asparaginase in the organism Tetrahymena pyriformis. []
Q5: Can this compound be used in microencapsulation?
A5: Yes, this compound can be encapsulated within microcapsules using techniques like complex coacervation. This process often utilizes biopolymers like whey protein and gum acacia to form a shell around the this compound core. []
Q6: What factors influence the encapsulation of this compound in microcapsules?
A6: Several factors influence the success of this compound encapsulation within microcapsules. These factors include the pH of the solution, the ratio of whey protein to gum acacia used in the coacervation process, and the overall concentration of these wall materials. Optimal conditions have been identified for maximizing encapsulation efficiency. []
Q7: What is the morphology of microcapsules containing this compound?
A7: Microcapsules containing this compound, prepared via complex coacervation, typically exhibit a core-shell structure. Scanning Electron Microscopy (SEM) reveals that these microcapsules have a size range of 5-8 micrometers, with the this compound core enclosed within the shell. []
Q8: How does the concentration of wall materials affect the encapsulation of this compound in microcapsules?
A8: The concentration of wall materials, like whey protein and gum acacia, plays a significant role in this compound encapsulation. Studies show that lower concentrations of wall material tend to result in a higher encapsulation rate of the core material. []
Q9: Can this compound be separated from saturated esters?
A9: Yes, this compound, being an unsaturated ester, can be separated from saturated esters like stearyl acetate using the mercuric acetate adduct method. This technique leverages the differential reactivity of unsaturated compounds with mercuric acetate, enabling their separation based on the formation of adducts. Thin Layer Chromatography (TLC) serves as a suitable method for this separation. []
Q10: What are the potential applications of this compound in color filters?
A10: this compound has shown potential as a fluidity-improving agent in pigment dispersions used for color filters. Incorporating this compound into these formulations can enhance pigment dispersibility and lead to more homogeneous coating films with improved contrast in color filters. []
Q11: Are there any known reactions of this compound with cyclic compounds?
A11: Yes, this compound can undergo cycloaddition reactions with nitrile oxides, which are typically generated in situ from precursors like nitromethyl compounds or nitro-acetate esters. The reaction results in the formation of isoxazolines, cyclic compounds containing both oxygen and nitrogen within the ring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


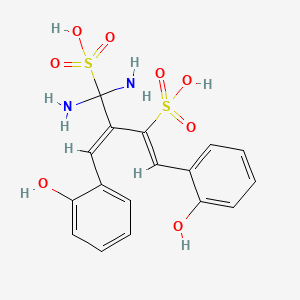
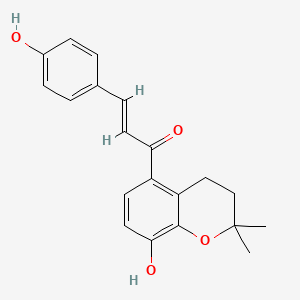
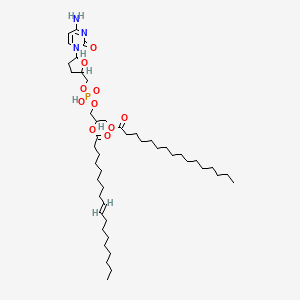
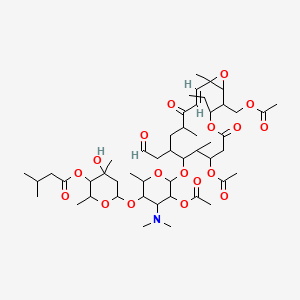
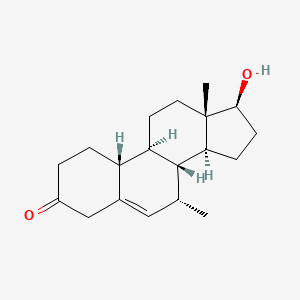
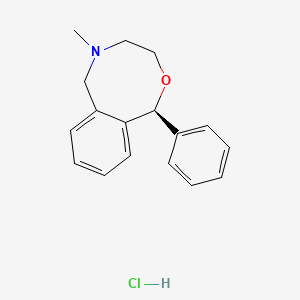

![ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid](/img/structure/B1240264.png)
![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
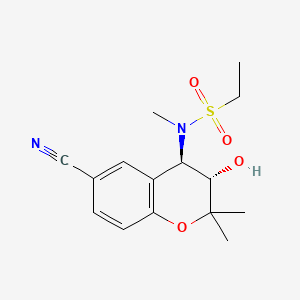

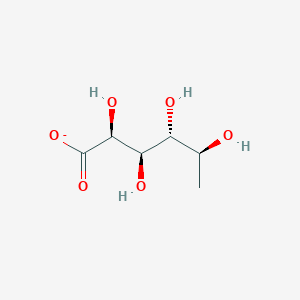
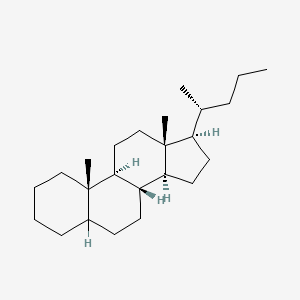
![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
